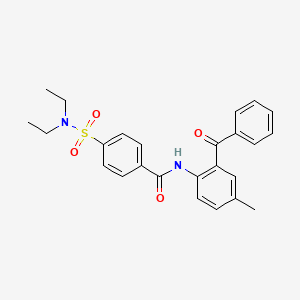

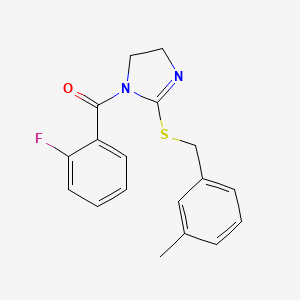

N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis process of related benzamide compounds typically involves acylation, reduction reactions, and sometimes complex formation with metals. For instance, the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide involved an aryllithium reaction with 14CO2 forming the labelled acid, subsequently transformed into the amide (Gawell, 2003).

Molecular Structure Analysis

- The molecular structure of benzamide derivatives is often analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a study on a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, revealed its crystallization in a triclinic system and the calculation of its geometrical parameters using density functional theory (Demir et al., 2015).

Chemical Reactions and Properties

- Benzamide derivatives exhibit a range of chemical reactions and properties. For instance, new acylthiourea derivatives showed activity against various bacterial and fungal strains (Limban et al., 2011).

Physical Properties Analysis

- The physical properties of benzamide compounds are characterized by their crystal structure, molecular geometry, and vibrational frequencies. Studies often compare the experimental X-ray diffraction data with computed optimized geometries (Demir et al., 2016).

Chemical Properties Analysis

- The chemical properties of benzamide derivatives include their electronic properties, such as HOMO and LUMO energies, and thermodynamic properties. These are typically calculated using DFT approaches and are essential for understanding the chemical reactivity of the molecule (Demir et al., 2015).

Applications De Recherche Scientifique

Chemoselective Synthesis

Chemoselective synthesis techniques utilizing benzoyl compounds, such as N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide, have been developed to create compounds of biological interest. One approach involves the N-benzoylation of aminophenols employing benzoylisothiocyanates in a chemoselective manner, leading to N-(2-hydroxyphenyl)benzamides. These compounds, recognized for their biological relevance, are characterized by simple chemical tests and detailed analytical and spectral data, highlighting their potential in synthesizing biologically active molecules (Singh, Lakhan, & Singh, 2017).

Enzymatic Inhibition

Research on aromatic sulfonamide inhibitors, including compounds structurally related to N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide, demonstrates their effectiveness in inhibiting carbonic anhydrase isoenzymes. These inhibitors showcase nanomolar half maximal inhibitory concentration (IC50) values, indicating their potent inhibitory effects on various carbonic anhydrase isoenzymes, which could be leveraged in therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).

Prodrug Forms

Investigations into prodrug forms for the sulfonamide group reveal the synthesis of various N-acyl derivatives of model sulfonamides, aiming to improve their pharmacological profiles. These studies focus on enhancing the water solubility and lipophilicity of sulfonamides, thereby potentially increasing their therapeutic utility. The kinetics of hydrolysis of these derivatives have been studied, providing insights into their stability and enzymatic hydrolysis to yield parent sulfonamides (Larsen, Bundgaard, & Lee, 1988).

Material Science

In the realm of material science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes exhibit improved water flux and dye rejection capabilities, highlighting the role of sulfonic acid groups in enhancing membrane performance. Such advancements in membrane technology could be critical for environmental and water treatment applications (Liu et al., 2012).

Propriétés

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4S/c1-4-27(5-2)32(30,31)21-14-12-20(13-15-21)25(29)26-23-16-11-18(3)17-22(23)24(28)19-9-7-6-8-10-19/h6-17H,4-5H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOFQTPYHKMVGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)

![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide](/img/structure/B2488543.png)

![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)

![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)

![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)

![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)